methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate
Description
Methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate is a structurally complex molecule featuring:
- A benzoate ester core substituted at the 4-position.
- A methylene bridge connecting the benzoate to a carboxamido group.
- A 4-methylpiperazine ring, further modified by an N-tosyl (p-toluenesulfonyl) group.
This compound is likely utilized as a synthetic intermediate in medicinal chemistry, given the prevalence of piperazine and sulfonamide motifs in drug discovery.
Properties
IUPAC Name |
methyl 4-[[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-4-10-20(11-5-17)31(28,29)25(22(27)24-14-12-23(2)13-15-24)16-18-6-8-19(9-7-18)21(26)30-3/h4-11H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMRFVHKJDUBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 4-Methylpiperazine
4-Methylpiperazine is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under basic conditions (e.g., triethylamine) to yield N-Boc-4-methylpiperazine . This step ensures selective functionalization of one nitrogen atom while protecting the other.
Sulfonation with Tosyl Chloride
The Boc-protected intermediate undergoes sulfonation using p-toluenesulfonyl chloride (tosyl chloride) in the presence of diisopropylethylamine (DIPEA) as a base. The reaction proceeds via nucleophilic substitution, yielding N-Boc-N'-tosyl-4-methylpiperazine .
Deprotection of the Boc Group
The Boc group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane, liberating the secondary amine and producing N-tosyl-4-methylpiperazine . This intermediate is pivotal for subsequent carboxamide formation.
Synthesis of Methyl 4-(Aminomethyl)Benzoate
The benzylamine component is synthesized through a two-step sequence:
Bromination of Methyl 4-Methylbenzoate
Methyl 4-methylbenzoate undergoes free-radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in carbon tetrachloride. This yields methyl 4-(bromomethyl)benzoate .
Gabriel Synthesis of the Amine
The brominated intermediate is reacted with potassium phthalimide in dimethylformamide (DMF), followed by hydrazine hydrate cleavage to produce methyl 4-(aminomethyl)benzoate . This method avoids over-alkylation and ensures high purity.
Amide Bond Formation: Coupling of Fragments
The final step involves conjugating N-tosyl-4-methylpiperazine with methyl 4-(aminomethyl)benzoate via a carboxamide linkage. Two principal methodologies are employed:
Carbodiimide-Mediated Coupling
A mixture of N-tosyl-4-methylpiperazine, methyl 4-(aminomethyl)benzoate, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane facilitates amide bond formation. Hydroxybenzotriazole (HOBt) is added to suppress racemization. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after aqueous workup.
Active Ester Approach
Alternatively, N-tosyl-4-methylpiperazine is converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS in tetrahydrofuran (THF). Subsequent reaction with methyl 4-(aminomethyl)benzoate in the presence of triethylamine affords the product in high yield.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography on silica gel, using a gradient of ethyl acetate and hexanes. Fractions containing the desired compound are pooled and concentrated.
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.0 Hz, 2H, ArH), 7.67 (d, J = 8.0 Hz, 2H, ArH), 7.35 (d, J = 8.0 Hz, 2H, Tosyl-ArH), 7.11 (d, J = 8.0 Hz, 2H, Tosyl-ArH), 4.34 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, Piperazine-H), 2.70–2.55 (m, 4H, Piperazine-H), 2.42 (s, 3H, Tosyl-CH₃), 2.28 (s, 3H, Piperazine-CH₃).
- Mass Spectrometry (MS) :
Mechanistic Insights and Optimization
Sulfonation Selectivity
The use of Boc protection ensures sulfonation occurs exclusively at the less hindered nitrogen of 4-methylpiperazine. Computational studies suggest that steric effects dominate over electronic factors in directing regioselectivity.
Amide Coupling Efficiency
Carbodiimide-mediated coupling achieves >80% yield under optimized conditions. By contrast, the active ester method minimizes side reactions (e.g., oligomerization) and is preferred for scale-up.
Applications and Derivatives
While the primary focus of this report is synthesis, methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues from Quinoline-Piperazine Derivatives ()
Compounds C1–C7 (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the following features with the target compound:
- Piperazine linkage : A piperazine ring connected to a benzoate ester.
- Substituent diversity: Halogen (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups on the quinoline-phenyl moiety.
Key Differences :
- Linker type: C1–C7 use a quinoline-carbonyl group, whereas the target compound employs a carboxamido-methylene bridge.
- Functional groups : The target’s tosyl group introduces sulfonamide character, absent in C1–C6.
- Physical states : C1–C7 are crystalline solids (yellow/white) synthesized via ethyl acetate crystallization, suggesting moderate polarity .
Table 1: Comparison with Quinoline-Piperazine Derivatives
Piperazine Carboxamide Derivatives ()
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide features:
- A piperazine-carboxamide backbone.
- A 4-ethyl group and 4-chlorophenyl substituent.
Key Differences :
- Backbone : Lacks the benzoate ester and methylene bridge of the target compound.
- Conformation : The piperazine adopts a chair conformation, a common feature in such systems .
Diazinyl-Piperazine Benzoates ()
Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (Compound 7):
- Contains a diazenyl (–N=N–) linker and phenethyl-piperazine group.
Key Differences :
- Synthesis : Utilizes aromatic amine coupling, differing from the target’s likely sulfonylation/carboxamidation steps .
Physicochemical and Spectroscopic Considerations
- Melting points: Piperazine derivatives in and are solids (255°C for ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate), suggesting high crystallinity .
- NMR shifts : Piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons in tosyl groups appear downfield (δ 7.5–8.0 ppm) .
Biological Activity
Methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate, with the CAS number 899744-84-4, is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzoate ester linked to a piperazine ring, which is further substituted with a tosyl group and a methyl group. This unique structure suggests various possible interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction: The piperazine moiety may bind to various receptors, modulating their activity.
- Enzyme Inhibition: The compound could inhibit specific enzymes, impacting metabolic pathways.
- Cell Penetration: The tosyl group may facilitate cellular uptake, increasing bioavailability.
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of piperazine often display significant antimicrobial effects. This compound has been evaluated for its potential against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
These findings suggest that the compound may possess promising antibacterial properties, warranting further investigation.
Anticancer Activity
The compound's potential anticancer effects have also been explored. In vitro studies indicate that it may induce apoptosis in cancer cell lines. A comparative study highlighted its efficacy against various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 10 |
These results indicate a significant cytotoxic effect, suggesting that this compound could be a candidate for further development as an anticancer agent.
Case Studies
-
Antileishmanial Activity:
A study focused on oxabicyclic compounds showed that similar structures exhibited potent antileishmanial activity, suggesting that this compound could also be effective against Leishmania donovani. The mechanism involved apoptosis-like death in parasites when treated with related compounds . -
Synergistic Effects:
Research has indicated that combining this compound with existing treatments like miltefosine may enhance therapeutic outcomes against resistant strains of pathogens .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate, and how can reaction conditions be optimized?
- Synthetic Challenges : The compound’s complexity arises from multiple functional groups (tosyl, carboxamide, benzoate ester) requiring sequential coupling and protection/deprotection steps. Common issues include low yields due to steric hindrance and competing side reactions.
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates .
- Temperature Control : Stepwise heating (e.g., 60–80°C for amide coupling) enhances reaction efficiency .
- Catalysts : Use of coupling agents like HATU or DCC for carboxamide formation .
- Purification : Column chromatography or recrystallization from methanol/ethyl acetate mixtures ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing intermediates and the final product?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and monitors reaction progress (e.g., disappearance of tosyl chloride protons at δ 7.7–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects impurities .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) aid in predicting the reactivity and stability of this compound?
- Reactivity Prediction : DFT calculations (e.g., B3LYP functional) model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the tosyl group’s electron-withdrawing nature reduces carboxamide’s basicity .
- Thermodynamic Stability : Gibbs free energy calculations predict stability under varying pH and temperature conditions .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic analogs .
Q. What strategies resolve crystallographic ambiguities in determining the molecular structure?
- Single-Crystal X-ray Diffraction : Slow evaporation from methanol/ethyl acetate yields diffraction-quality crystals. SHELX software refines hydrogen bonding networks (e.g., N–H⋯O interactions in the piperazine ring) .
- Disorder Modeling : For flexible substituents (e.g., methyl groups), partial occupancy or constrained refinement resolves positional ambiguities .
- Validation Tools : PLATON checks for missed symmetry, and R-factor analysis ensures model accuracy (target: R1 < 0.05) .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic or acyl transfer reactions?
- Electron-Withdrawing Groups (EWGs) : The tosyl group enhances carboxamide’s electrophilicity, facilitating nucleophilic attack (e.g., by amines in coupling reactions) .
- Steric Effects : Bulky substituents on the piperazine ring slow reaction kinetics, requiring longer reaction times .
- Solvent Polarity : Protic solvents stabilize transition states in acylation reactions, improving yields .
Q. What methods validate target engagement in biological assays, and how are false positives mitigated?
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity to targets (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stabilization upon ligand binding .
- Counter-Screens : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out nonspecific interactions .
Q. How should researchers address discrepancies in biological activity data across studies?
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in compound purity .
- Data Normalization : Report IC50 values relative to reference inhibitors (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Compare structural analogs (e.g., ethyl vs. methyl esters) to identify substituent-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
